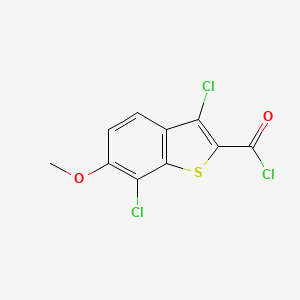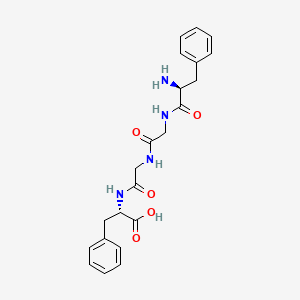
ビス(4-メトキシフェニル)-1,1,2,2-テトラメチルジシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two 4-methoxyphenyl groups attached to a tetramethyldisilane backbone
科学的研究の応用
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based materials with unique properties.
Organic Synthesis: Acts as a reagent in various organic transformations, including cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 4-methoxyphenylmagnesium bromide with tetramethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Methoxyphenylmagnesium bromide+Tetramethyldisilane→Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with lower oxidation states.
Substitution: It can participate in substitution reactions where the 4-methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Compounds with different functional groups replacing the 4-methoxyphenyl groups.
作用機序
The mechanism of action of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon centers. The compound can interact with molecular targets through the formation of silicon-oxygen or silicon-carbon bonds, influencing the pathways involved in these reactions.
類似化合物との比較
Bis(4-methoxyphenyl)disulfide: Similar in structure but contains sulfur atoms instead of silicon.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Contains nitrogen and naphthalene moieties, used in different applications.
Uniqueness: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is unique due to its silicon-based structure, which imparts distinct chemical properties compared to sulfur or nitrogen analogs. Its ability to form stable silicon-oxygen and silicon-carbon bonds makes it valuable in various chemical and industrial applications.
特性
IUPAC Name |
(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKTCFCSXCPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564816 |
Source


|
| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-50-3 |
Source


|
| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














